molecular formula C24H22N2O2S B5099855 2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B5099855
M. Wt: 402.5 g/mol
InChI Key: ZCQZPNFIWJZUKB-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a benzothiazole moiety attached to a phenyl ring

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-15-4-9-21-22(13-15)29-24(26-21)18-5-7-19(8-6-18)25-23(27)14-28-20-11-16(2)10-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQZPNFIWJZUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative under basic conditions to form 2-(3,5-dimethylphenoxy)acetic acid.

  • Coupling with Benzothiazole Derivative: : The 2-(3,5-dimethylphenoxy)acetic acid is then coupled with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.

  • Reduction: : Reduction reactions can target the acetamide group, potentially converting it to an amine.

  • Substitution: : The phenoxy and benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

  • Medicine: : Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Studies focus on its pharmacokinetics and pharmacodynamics.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the benzothiazole moiety, resulting in different biological activities.

    N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Lacks the phenoxy group, affecting its chemical reactivity and applications.

Uniqueness

2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the combination of the phenoxy and benzothiazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

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